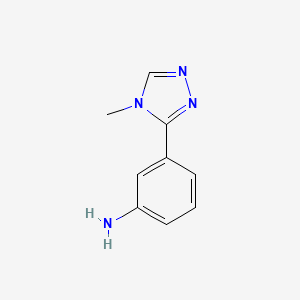

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

カタログ番号 B1297666

CAS番号:

252928-74-8

分子量: 174.2 g/mol

InChIキー: YSSZZGGTNQQAPU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline” is a chemical compound with the molecular formula C9H10N4. It has a molecular weight of 174.21 . This compound belongs to the class of organic compounds known as aniline and substituted anilines .

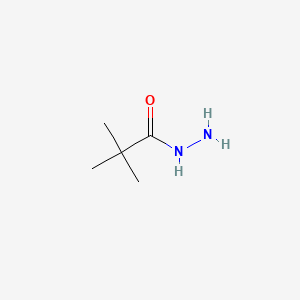

Molecular Structure Analysis

The molecular structure of “3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline” includes a 1,2,4-triazole ring attached to an aniline group . The InChI key for this compound is YSSZZGGTNQQAPU-UHFFFAOYSA-N .科学的研究の応用

1. Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Application Summary : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Methods of Application : The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole . Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

- Results or Outcomes : The 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

2. Anticancer Agents

- Application Summary : Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .

- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

3. Pharmacological Potentials

- Application Summary : Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

- Methods of Application : The synthesis of these compounds involves various chemical reactions .

- Results or Outcomes : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .

4. Material Sciences

- Application Summary : Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in material sciences .

- Methods of Application : The specific methods of application in material sciences would depend on the specific use case .

- Results or Outcomes : The outcomes would also depend on the specific use case .

5. Synthesis of s-Tetrazine Derivatives

- Application Summary : Triazole derivatives provide a very favorable pathway for the synthesis of s-tetrazine derivatives conjugated via a 1,4-phenylene linker with five-membered rings .

- Methods of Application : The synthesis involves various chemical reactions .

- Results or Outcomes : The final product is a s-tetrazine derivative .

6. Antimicrobial Activity

- Application Summary : Introduction of the phenyl group as a spacer on compound 4a exhibited significant antimicrobial activity .

- Methods of Application : The specific methods of application would depend on the specific use case .

- Results or Outcomes : The compound exhibited significant antimicrobial activity .

7. Synthesis of s-Tetrazine Derivatives

- Application Summary : Triazole derivatives provide a very favorable pathway for the synthesis of s-tetrazine derivatives conjugated via a 1,4-phenylene linker with five-membered rings .

- Methods of Application : The synthesis involves various chemical reactions .

- Results or Outcomes : The final product is a s-tetrazine derivative .

8. Antimicrobial Activity

- Application Summary : Introduction of the phenyl group as a spacer on compound 4a exhibited significant antimicrobial activity .

- Methods of Application : The specific methods of application would depend on the specific use case .

- Results or Outcomes : The compound exhibited significant antimicrobial activity .

9. Material Sciences

- Application Summary : Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in material sciences .

- Methods of Application : The specific methods of application in material sciences would depend on the specific use case .

- Results or Outcomes : The outcomes would also depend on the specific use case .

10. Pharmacological Potentials

- Application Summary : Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

- Methods of Application : The synthesis of these compounds involves various chemical reactions .

- Results or Outcomes : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

11. Anticancer Agents

- Application Summary : Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .

- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

特性

IUPAC Name |

3-(4-methyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSZZGGTNQQAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344790 | |

| Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |

CAS RN |

252928-74-8 | |

| Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。